molecular formula C14H12N4O3S B2460139 methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 1351634-56-4

methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2460139
CAS No.: 1351634-56-4
M. Wt: 316.34
InChI Key: WDCUZFWKAHEHKB-UHFFFAOYSA-N
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Description

Methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Research has highlighted methodologies for synthesizing and functionalizing compounds with structures related to "methyl 5-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)furan-2-carboxylate." These methodologies include reactions of cyclic oxalyl compounds with hydrazines or hydrazones to produce ester, amide, nitrile, and anilino-pyrazole acid derivatives, showcasing the versatility of these compounds in synthetic chemistry (Şener et al., 2002). Another study reported on the functionalization and cyclization reactions leading to pyrazolo[3,4-d]pyridazines, demonstrating the compounds' potential as intermediates for further chemical transformations (Akçamur et al., 1997).

Biological Activity

Several studies have explored the biological activities of compounds structurally related to "this compound." For example, derivatives of furan-2-carbohydrazides showed analgesic activity in animal models, suggesting potential therapeutic applications (Igidov et al., 2022). Another study reported on the conversion of furanones into heterocyclic systems with antiviral activity against HAV and HSV-1, highlighting the potential of these compounds in developing new antiviral drugs (Hashem et al., 2007).

Heterocyclic Chemistry and Novel Compounds

Research in heterocyclic chemistry has led to the synthesis of novel compounds with potential for further exploration in various fields. For instance, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been reported, demonstrating the chemical diversity achievable with such frameworks (El‐Dean et al., 2018). Additionally, the synthesis and transformations of furan derivatives have been detailed, providing insights into the reactivity and potential applications of these compounds (Saikachi & Kitagawa, 1971).

Mechanism of Action

Target of Action

Similar compounds with a pyrazolylpyridazine core have been reported to exhibit a wide spectrum of biological activity . For instance, some derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have shown to stimulate plant growth . This suggests that the compound might interact with specific targets in plants to promote growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

Based on the observed plant growth stimulation, it can be inferred that the compound may influence pathways related to plant growth and development .

Result of Action

Similar compounds have shown a pronounced stimulating effect on plant growth . This suggests that the compound might have a similar effect, although further studies are needed to confirm this.

Properties

IUPAC Name

methyl 5-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-20-14(19)11-4-3-10(21-11)9-22-13-6-5-12(16-17-13)18-8-2-7-15-18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCUZFWKAHEHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.